molecular formula C16H20N4O5 B2746568 5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941876-56-8

5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2746568
CAS RN: 941876-56-8
M. Wt: 348.359
InChI Key: URWNWMHERKTLNS-UHFFFAOYSA-N
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Description

Chemical compounds like the one you mentioned often have complex structures and properties. They can be part of various chemical classes, such as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine . One example of a related compound is 5-MeO-DMT, a psychedelic of the tryptamine class .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. For instance, the Suzuki–Miyaura cross-coupling reaction is a common method used in the synthesis of carbon-carbon bonds .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, due to its complex structure, has been a subject of interest in the synthesis of novel heterocyclic compounds. These compounds exhibit a wide range of biological activities, making them significant in medicinal chemistry. For example, derivatives of similar complex pyrimidines have been synthesized with potential as anti-inflammatory and analgesic agents, showcasing the importance of structural analysis and functionalization in drug development (Abu‐Hashem et al., 2020).

Antimicrobial and Insecticidal Activities

The structural features of pyrimidine derivatives contribute significantly to their antimicrobial and insecticidal activities. Research on various pyrimidine derivatives has shown promising results against a range of pathogens and pests. For instance, pyridine derivatives, closely related to the core structure of the compound , have been evaluated for their toxicity against cowpea aphid, showing significant insecticidal activity (Bakhite et al., 2014). This highlights the potential of pyrimidine-based compounds in developing new insecticides and antimicrobial agents.

Photophysical Properties and Sensing Applications

The unique structure of pyrimidine derivatives lends them interesting photophysical properties, making them suitable for applications in sensing and imaging. The study of pyrimidine-phthalimide derivatives, for example, has led to the development of novel colorimetric pH sensors due to their solid-state fluorescence and solvatochromism. These properties are crucial for designing optical sensors and imaging agents, illustrating the broad applicability of pyrimidine derivatives in materials science and chemical sensing (Yan et al., 2017).

Crystal Structure and Material Characterization

The analysis of crystal structures of pyrimidine derivatives provides insights into their molecular interactions and stability, crucial for material design and pharmaceutical applications. For instance, studies on various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have revealed their molecular and crystal structures, demonstrating different hydrogen bonding patterns and stacking interactions. These findings are essential for understanding the physicochemical properties of these compounds, which can be leveraged in the design of new materials and drugs (Trilleras et al., 2009).

properties

IUPAC Name

5-methoxy-1,6-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-10-8-17-14-12(13(10)24-3)15(22)20(16(23)18(14)2)9-11(21)19-4-6-25-7-5-19/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWNWMHERKTLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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